molecular formula C4H7N5O B3385182 N-(1-methyltetrazol-5-yl)acetamide CAS No. 6154-02-5

N-(1-methyltetrazol-5-yl)acetamide

Cat. No.: B3385182
CAS No.: 6154-02-5
M. Wt: 141.13 g/mol
InChI Key: DHTLDKJFDNEKCV-UHFFFAOYSA-N
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Description

N-(1-methyltetrazol-5-yl)acetamide ( 6154-02-5) is a chemical compound with the molecular formula C 4 H 7 N 5 O and a molecular weight of 141.13 g/mol . This molecule features a tetrazole ring, a nitrogen-rich heterocycle known for its significant role in energetic materials research and medicinal chemistry. The compound's structure is characterized by a topological polar surface area of 72.7 Ų and an exact mass of 141.06505986 g/mol . Its SMILES representation is CC(=O)NC1=NN=NN1C, and it has the InChIKey DHTLDKJFDNEKCV-UHFFFAOYSA-N . This acetamide derivative serves as a valuable intermediate and building block in synthetic chemistry, particularly for the preparation of more complex tetrazole-containing compounds. Tetrazoles are isosteres for carboxylic acids, which can impart improved metabolic stability and bioavailability to candidate molecules. The crystal structure of a closely related tri-acetyl derivative demonstrates the potential for extensive hydrogen-bonding networks (N—H⋯O, N—H⋯N, and C—H⋯O interactions), which can be critical in the formation of supramolecular structures and in the design of energetic materials with specific solid-state properties . The compound is associated with the NSC number 138013 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or personal use. Appropriate safety precautions must be observed during handling; please refer to the relevant Safety Data Sheet for comprehensive hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-methyltetrazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N5O/c1-3(10)5-4-6-7-8-9(4)2/h1-2H3,(H,5,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTLDKJFDNEKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300648
Record name n-(1-methyl-1h-tetrazol-5-yl)acetamide
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Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-02-5
Record name NSC138013
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Record name n-(1-methyl-1h-tetrazol-5-yl)acetamide
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Record name N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetamide
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Synthetic Methodologies and Chemical Transformations of N 1 Methyltetrazol 5 Yl Acetamide

Established Synthetic Routes to N-(1-methyltetrazol-5-yl)acetamide and its Analogues

The construction of this compound and similar structures is primarily achieved through two reliable strategies: the formation of the tetrazole ring system from acyclic precursors (heterocyclization) and the modification of a pre-existing methyltetrazole core.

Heterocyclization Approaches

Heterocyclization reactions are a cornerstone for the synthesis of tetrazole derivatives. These methods involve the construction of the tetrazole ring from non-cyclic starting materials. A common and versatile method is the [3+2] cycloaddition of nitriles with azides. For instance, 5-substituted tetrazoles can be synthesized through the 1,3-dipolar cycloaddition of nitriles with azides. mdpi.com This general approach can be adapted to produce a wide array of tetrazole compounds.

Another significant heterocyclization strategy is the reaction of primary amines with orthoformates and sodium azide (B81097) in an acidic medium, which provides a convenient route to 1-substituted tetrazoles. researchgate.net This multicomponent reaction is quite general and allows for the introduction of various substituents on the tetrazole ring. researchgate.net The reaction conditions, such as temperature and the order of reagent addition, can significantly influence the yield of the final product. researchgate.net

Furthermore, the synthesis of 5-aminotetrazole (B145819), a key precursor for many tetrazole derivatives, can be accomplished through the reaction of cyanamide (B42294) with hydrazoic acid. wikipedia.org To avoid the direct handling of volatile and toxic hydrazoic acid, a mixture of sodium azide and a proton source like hydrochloric acid is often used. wikipedia.org

Acylation Reactions Involving Methyltetrazole Precursors

A direct and widely used method for the synthesis of this compound involves the acylation of a suitable methyltetrazole precursor. The most common precursor for this reaction is 5-amino-1-methyltetrazole. fishersci.comcalpaclab.com This amine can be readily acylated using acetic anhydride (B1165640) or acetyl chloride to yield the desired acetamide (B32628). This straightforward reaction benefits from the nucleophilicity of the exocyclic amino group on the tetrazole ring.

The synthesis of the precursor, 5-aminotetrazole, was first reported in 1892 through the diazotization of aminoguanidine (B1677879). wikipedia.org More modern and efficient one-pot syntheses involve the treatment of cyanamide with hydrazine (B178648) hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized to give 5-aminotetrazole in good yield. wikipedia.org

The reactivity of 5-aminotetrazole in multicomponent reactions highlights its versatility as a building block. researchgate.net While it can act as a 1,3-binucleophile involving the ring nitrogens, many reactions selectively occur at the exocyclic amino group. researchgate.net This selective reactivity is crucial for the synthesis of N-acylated derivatives like this compound.

Advanced Synthetic Strategies and Novel Methodologies

Beyond the established routes, chemists are continually developing more sophisticated methods for the synthesis of complex molecules containing the this compound scaffold. These advanced strategies often focus on controlling stereochemistry and constructing large, cyclic structures.

Stereoselective Synthesis and Chiral Control in Analogue Preparation

The principles of stereoselective synthesis can be applied to create chiral analogues of this compound. This is particularly relevant when the substituents on the acetamide or tetrazole moieties contain stereocenters. By employing chiral auxiliaries, it is possible to direct the formation of a specific stereoisomer. For example, in an aldol (B89426) reaction, a chiral auxiliary attached near a carbonyl group can influence the stereochemical outcome of the reaction, leading to the formation of a single enantiomer. youtube.com Although not specifically documented for this compound itself, these general principles of asymmetric synthesis are applicable to its analogues.

Macrocyclization Techniques Utilizing Tetrazole Scaffolds

The tetrazole ring is a valuable component in the construction of macrocycles, which are large cyclic molecules with important applications in medicinal chemistry and material science. A powerful technique for creating such structures is the Ugi four-component reaction (U-4CR). This reaction can be used in a macrocyclization step to form tetrazole-containing macrocycles. acs.orgnih.govnih.govrug.nl

A concise, two-step synthesis of tetrazole-containing macrocycles has been developed. acs.orgnih.govrug.nl This method first involves the chemoselective amidation of amino acid-derived isocyanocarboxylic acid esters with unprotected symmetrical diamines to produce diverse α-isocyano-ω-amines. acs.orgnih.govrug.nl In the second step, these linear precursors undergo an Ugi tetrazole reaction to close the macrocycle, yielding 11- to 19-membered rings. acs.orgnih.govnih.govrug.nl This strategy allows for the independent variation of substituents at three different positions, providing access to a wide range of macrocyclic structures. acs.orgnih.govrug.nl

Chemical Reactivity and Derivatization Studies of the Acetamide Moiety

The acetamide group in this compound offers opportunities for further chemical modification. The amide bond, while generally stable, can be hydrolyzed under acidic or basic conditions to regenerate the 5-amino-1-methyltetrazole precursor. The presence of acetyl groups can also serve as a handle for preparing more complex derivatives. nih.gov

The nitrogen atom of the acetamide group can also participate in chemical reactions. For instance, in related N-(tetrazol-5-yl)acetamide derivatives, the amide nitrogen can be involved in the formation of coordination complexes with metal ions. This property is also observed for the tetrazole ring nitrogens, making these compounds interesting ligands in coordination chemistry.

Synthesis of this compound Conjugates and Hybrid Molecules

The N-(tetrazol-5-yl)acetamide scaffold is a valuable building block for the synthesis of more complex conjugates and hybrid molecules, particularly in the field of medicinal chemistry. By attaching other pharmacologically active moieties to this core structure, researchers can develop novel compounds with tailored biological activities.

A notable example is the design and synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of diabetes. researchgate.netnih.gov In this work, a library of hybrid molecules was created by coupling various heterocyclic thio-acetic acids to a core N-(3-(1H-tetrazol-5-yl)phenyl)amine structure. This strategy, employing a bioisosteric replacement approach, led to the identification of potent inhibitors. nih.gov

The general synthetic route involves the creation of a central tetrazolyl-phenyl-acetamide core, which is then elaborated by attaching different substituents. The resulting conjugates are then screened for their biological activity. One of the most potent compounds identified was N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), which exhibited significant PTP1B inhibitory activity. researchgate.netnih.gov

Table 2: Examples of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Derivatives as PTP1B Inhibitors researchgate.netnih.gov

Compound ID R Group IC₅₀ (µM)
NM-03 2-(benzo[d]oxazol-2-ylthio) 4.48

| NM-14 | 2-((5-chlorobenzothiazol-2-yl)thio) | 1.88 |

This research underscores the utility of the N-(tetrazol-5-yl)acetamide framework as a versatile scaffold for generating libraries of bioactive compounds. By systematically modifying the substituents attached to the acetamide portion of the molecule, researchers can fine-tune the pharmacological properties of the resulting conjugates. This approach has also been applied to develop derivatives of the drug Valsartan, which contains a tetrazole moiety, to create new antihypertensive agents. mdpi.com

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, FTIR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the three types of protons in the molecule:

A singlet for the methyl group attached to the tetrazole ring (N-CH₃).

A singlet for the methyl group of the acetamide (B32628) moiety (CO-CH₃).

A broad singlet for the amide proton (N-H), the chemical shift of which would be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR spectroscopy would provide signals for the four unique carbon atoms: the two methyl carbons, the carbonyl carbon of the acetamide group, and the carbon atom within the tetrazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is valuable for identifying key functional groups. For N-(1-methyltetrazol-5-yl)acetamide, characteristic absorption bands would include:

A strong absorption band for the C=O (carbonyl) stretching of the amide group, typically in the region of 1650-1690 cm⁻¹.

An N-H stretching vibration from the amide group, usually appearing as a sharp peak around 3300 cm⁻¹.

Vibrations corresponding to the tetrazole ring, which are complex and appear in the fingerprint region (below 1500 cm⁻¹).

C-H stretching vibrations from the methyl groups.

Studies on other substituted tetrazoles use FTIR to determine the thermodynamic parameters of hydrogen bond formation, highlighting the technique's utility in probing intermolecular interactions. researchgate.net

X-ray Crystallography Studies of this compound and Related Compounds

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been specifically reported, the analysis of related acetylated aminotetrazoles, such as N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide, offers significant insights into the expected structural parameters. nih.gov

The molecular geometry of tetrazole derivatives is well-established. The tetrazole ring itself is an aromatic, planar five-membered ring. The bond distances and angles within this ring and the attached acetamide group are expected to conform to standard values for similar fragments. For instance, in the related compound N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide, the bond lengths are consistent with their assigned bond orders. nih.gov

Below is a table of representative bond lengths for a related acetylated tetrazole derivative, which can serve as a model for this compound.

BondTypical Bond Length (Å)
C=O1.199 - 1.216
N-C (amide)1.315
C-C (amide)1.492
N-N (tetrazole)1.387
N=N (tetrazole)Not explicitly defined
C-N (tetrazole)1.315 - 1.353
Data derived from the crystal structure of N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide. nih.gov

Substituted tetrazoles are excellent candidates for forming extensive hydrogen bonding networks. The high density of nitrogen atoms in the tetrazole ring provides multiple hydrogen bond acceptor sites. acs.org The amide group (-NH-C=O) in this compound contains both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen).

This dual functionality allows for the formation of robust intermolecular hydrogen bonds, such as N-H···N and N-H···O. nih.gov These interactions are critical in directing the assembly of molecules in the crystal lattice. In related structures, these hydrogen bonds link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov The formation of intramolecular hydrogen bonds is also possible and can significantly influence molecular planarity and stability. nih.gov The ability of the tetrazole moiety to mimic the hydrogen bonding environment of a carboxylic acid is a key reason for its use as a bioisostere in medicinal chemistry. acs.orgresearchgate.net

In related compounds, hydrogen bonds and other non-covalent interactions create well-defined supramolecular structures. nih.govunive.it For example, analysis of the crystal structure of N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide reveals a three-dimensional network generated by N-H···O, N-H···N, and C-H···O interactions, as well as short carbonyl-carbonyl contacts, which contribute to the stabilization of the crystal structure. nih.govacs.org

Conformational Analysis in Solution and Solid State

The conformation of this compound is primarily defined by the rotational freedom around the single bond connecting the acetamide group to the tetrazole ring.

Solid State: In the solid state, the conformation is fixed by the crystal packing forces. X-ray studies of related compounds, such as N-(5-amino-1H-tetrazol-1-yl)formamide, show that the aminotetrazole group is essentially planar and can be significantly twisted relative to the amide-containing side chain. nih.gov For instance, a dihedral angle of 83.65° is observed between the aminotetrazole group and the formamide (B127407) unit in that molecule. nih.gov

Solution: In solution, the molecule is expected to be more flexible, with rotation occurring around the C-N bond. The preferred conformation in solution will be influenced by steric hindrance and electronic interactions between the acetamide group and the N-methyl group on the tetrazole ring. Furthermore, 5-substituted 1H-tetrazoles can exist in two tautomeric forms (1H and 2H), although N-substitution at the 1-position, as in this compound, locks the molecule into a single tautomeric form. nih.gov The study of H-complexes by FTIR in solution helps to understand the proton-accepting ability of the different nitrogen atoms, which relates to its interactive conformation. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and stability of molecules. For derivatives of tetrazole and acetamide (B32628), DFT calculations have been employed to understand their fundamental properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

For tetrazole derivatives, the HOMO-LUMO energy gap is an important parameter in assessing their potential biological activity. ontosight.ai In a theoretical study on N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide, a related compound, the energy gap (ΔE = E_LUMO - E_HOMO) for the 1,5-disubstituted regioisomer was calculated to be 0.20 eV using DFT with the 6-31G(d) basis set in the aqueous phase. mdpi.com This small energy gap suggests a high degree of chemical reactivity and potential for charge transfer within the molecule. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for a Related Tetrazole Derivative (Data for N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide)

ParameterValue (eV)
E_HOMO-
E_LUMO-
Energy Gap (ΔE)0.20
Source: mdpi.com

DFT calculations on similar heterocyclic compounds have shown that the distribution of electron density in the HOMO and LUMO orbitals can pinpoint the regions of the molecule most likely to be involved in chemical reactions. researchgate.net

Tetrazole compounds can exist in different tautomeric and regioisomeric forms. For 5-substituted-1H-tetrazoles, two primary tautomers, the 1H and 2H forms, are most common, with the 5H tautomer being significantly less stable. researchgate.net The position of the substituent on the tetrazole ring defines the regioisomer. In the case of N-(1-methyltetrazol-5-yl)acetamide, the methyl group is fixed at the N1 position of the tetrazole ring.

Theoretical calculations are instrumental in determining the relative stabilities of different isomers. Studies on similar 5-substituted tetrazoles have shown that the relative stability of the 1- and 2-substituted regioisomers can be influenced by the nature of the substituent at the 5-position and the substituent on the ring nitrogen. mdpi.com For instance, in the case of N-((tetrazol-5-yl)methyl)benzamide, the 2,5-disubstituted regioisomer was found to be slightly more stable than the 1,5-disubstituted isomer, which was consistent with the experimental product ratio. mdpi.com The stability is often evaluated by comparing the total energies of the optimized geometries of the isomers, with the lower energy form being the more stable one.

Molecular Dynamics Simulations to Understand Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov These simulations can reveal the conformational landscape of a molecule, which describes the different shapes it can adopt and the energetic barriers between them. youtube.comyoutube.comyoutube.com

While specific MD simulation studies on this compound were not found, the general principles of conformational analysis can be applied. The key rotatable bonds in this molecule would be around the acetamide linkage, specifically the C-N bond connecting the acetamide group to the tetrazole ring and the C-C bond of the acetyl group. Rotation around these bonds will give rise to different conformers with varying energies. youtube.comyoutube.com MD simulations of similar small molecules often reveal a few low-energy conformations that are predominantly populated at room temperature. nih.gov

For related systems, enhanced sampling methods like Gaussian accelerated molecular dynamics (GaMD) have been used to explore the conformational space more efficiently and to understand how different conformations influence interactions with biological targets. nih.gov

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.nettjnpr.org This method is widely used in drug discovery to predict how a small molecule like this compound might interact with a protein target. researchgate.nettjnpr.orgnih.gov

Docking studies on various tetrazole-acetamide derivatives have been reported, highlighting their potential to bind to different enzymes and receptors. researchgate.nettjnpr.org For example, a study on new tetrazole-acetamide derivatives showed that certain compounds exhibited strong binding capabilities to the 3ERT and 3ZK6 receptors, which are relevant in cancer research. tjnpr.org The binding affinity is often reported as a docking score (in kcal/mol), with more negative values indicating a stronger predicted interaction. tjnpr.orguobaghdad.edu.iq

These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. The tetrazole ring, with its multiple nitrogen atoms, is often involved in hydrogen bonding. acs.org

Table 2: Example of Molecular Docking Results for Tetrazole-Acetamide Derivatives (Data for illustrative purposes from studies on related compounds)

CompoundTarget ReceptorBinding Affinity (kcal/mol)Key Interacting Residues
Derivative 3a3ERT-Not specified
Derivative 3c3ERT-Not specified
Derivative 3e3ZK6-Not specified
Source: tjnpr.org

Note: The specific binding affinities were not provided in the abstract, but the study indicated strong binding capabilities.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Theoretical Models

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. Theoretical models, often based on Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) approaches, are developed to predict the activity or properties of new compounds. nih.gov

For tetrazole derivatives, SAR studies have been instrumental in optimizing their biological activities. For instance, modifications to the substituents on the tetrazole ring and the acetamide moiety can significantly impact their inhibitory potency against specific targets. nih.gov Theoretical models can help to rationalize these observations by identifying key structural features, or "pharmacophores," that are essential for activity. These models often use descriptors derived from the molecular structure, such as electronic properties (e.g., HOMO-LUMO energies), steric properties, and hydrophobicity. nih.gov

While specific SAR or SPR models for this compound were not found in the provided search results, the general approach would involve synthesizing and testing a series of analogues with systematic structural variations. The resulting data would then be used to build a predictive computational model.

Mechanistic Investigations and Biological Interactions Non Clinical

In Vitro Studies on Molecular Targets and Pathways

The tetrazole moiety is a key pharmacophore that enables these compounds to interact with a variety of biological targets. Its ability to act as a bioisostere for carboxylic acid and amide groups, coupled with its metabolic stability, makes it a valuable component in drug design. nyu.edunih.gov

Enzyme Inhibition and Modulation

Studies on tetrazole-acetamide derivatives have revealed significant inhibitory activity against several key enzymes implicated in various diseases.

A series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) signaling pathways and a therapeutic target for type 2 diabetes. researchgate.netnih.govnih.gov One of the most potent compounds in this series, a 5-Cl substituted benzothiazole (B30560) analogue, demonstrated significant PTP1B inhibition with an IC50 value of 1.88 µM. nih.gov Another compound from this class, N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), exhibited an IC50 value of 4.48 µM. nih.govresearchgate.net Kinetic analysis revealed that these compounds act as competitive inhibitors. cncb.ac.cn

Furthermore, conjugates of quinazolinone-1,2,3-triazole-acetamide have shown significant inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion. nyu.eduresearchgate.netnih.govrsc.org All tested analogs in one study displayed significant inhibitory activity, with IC50 values ranging from 4.8 to 140.2 μM, which is notably more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). nyu.edursc.org Kinetic studies of the most potent compound in this series indicated a competitive mode of inhibition with a Ki value of 4.8 μM. rsc.org

Compound ClassTarget EnzymeKey FindingsIC50 / Ki ValuesMode of InhibitionSource
N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivativesProtein Tyrosine Phosphatase 1B (PTP1B)Potent inhibitors with potential for diabetes treatment.IC50: 1.88 µM - 4.48 µMCompetitive researchgate.netnih.govnih.govresearchgate.netcncb.ac.cn
Quinazolinone-1,2,3-triazole-acetamide conjugatesα-glucosidaseSignificant inhibition compared to standard drug acarbose.IC50: 4.8 - 140.2 µM; Ki: 4.8 µMCompetitive nyu.eduresearchgate.netnih.govrsc.org

Receptor Binding Affinity Studies

The tetrazole ring is also a key feature in compounds designed to interact with specific receptors. A series of α-hydroxy amide derivatives incorporating a 2-methyl-tetrazole moiety have been evaluated as bradykinin (B550075) B1 receptor antagonists. nih.govmedchemexpress.com The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation. wikipedia.orgnih.gov While specific binding affinities for N-(1-methyltetrazol-5-yl)acetamide are not available, the demonstrated activity of these related compounds suggests that the N-methyltetrazole group can be a crucial component for achieving high-affinity receptor binding.

Interactions with Biological Macromolecules (e.g., Nucleic Acids, Proteins)

The nitrogen-rich tetrazole ring is capable of forming multiple hydrogen bonds, facilitating interactions with biological macromolecules like proteins and nucleic acids. nih.govnih.govnih.gov This is a critical aspect of their mechanism of action.

Molecular docking studies have shown that tetrazole derivatives can interact with the active sites of enzymes. For instance, N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been shown to occupy the active site pockets of PTP1B. researchgate.netnih.govresearchgate.net Similarly, novel tetrazole derivatives have been designed to target the colchicine (B1669291) binding site of tubulin, a key protein in microtubule formation. nih.gov

Furthermore, certain tetrazole derivatives have been found to interact with calf thymus DNA. It is proposed that these compounds can intercalate into the DNA, forming a complex that may block DNA replication and thus exert antimicrobial or antitumor effects. nih.gov The ability of the tetrazole moiety to participate in these interactions highlights its versatility as a pharmacophore.

Cellular Studies in Non-Human Cell Lines (Focus on Mechanism)

In vitro studies using non-human cell lines have provided further evidence for the biological activities of tetrazole derivatives, shedding light on their potential cellular mechanisms.

Cellular Pathway Modulation

A significant mechanism of action for some tetrazole derivatives appears to be the induction of apoptosis. For example, novel tetrazole-based tubulin inhibitors have been shown to arrest cells in the G2/M phase of the cell cycle, which is followed by the induction of apoptosis. nih.gov Similarly, certain bromoderivatives and chloroderivatives of tetrazole have demonstrated an apoptotic effect on HT-29 cancer cells. nih.gov The induction of apoptosis is a key strategy in the development of anticancer therapeutics.

Assessment of Specific Biological Activities (e.g., Antimicrobial in non-human models, Antitumor in vitro)

A wide range of tetrazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities in vitro.

Antimicrobial Activity:

Derivatives of 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides have shown weak to moderate antibacterial activity against Staphylococcus aureus and high antifungal potential. vnu.edu.uaresearchgate.net New 1-[(tetrazol-5-yl)methyl] indole (B1671886) derivatives have also exhibited potent antibacterial and high antifungal activities against various strains. researchgate.net Furthermore, some novel tetrazole derivatives have shown good antimicrobial action against both Gram-positive and Gram-negative bacteria. ekb.eg

Compound ClassTest OrganismActivitySource
2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamidesStaphylococcus aureusWeak to moderate antibacterial activity vnu.edu.uaresearchgate.net
2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamidesFungiHigh antifungal potential vnu.edu.uaresearchgate.net
1-[(tetrazol-5-yl)methyl] indole derivativesVarious bacteria and fungiPotent antibacterial and high antifungal activities researchgate.net
Novel tetrazole derivativesGram-positive and Gram-negative bacteriaGood antimicrobial action ekb.eg

Antitumor Activity in vitro:

Tetrazole-linked benzochromene derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines, including MCF-7 (breast cancer), Caco-2 (colon cancer), HeLa (cervical cancer), and SKBR-3 (breast cancer). cncb.ac.cnnih.gov Some of the most potent compounds in this series exhibited IC50 values in the range of 15-33 μM. cncb.ac.cnnih.gov Additionally, tetrazole derivatives synthesized via N-Mannich base condensation have been screened for cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cell lines. nih.gov Novel tetrazole derivatives have also been shown to have antiproliferative activity against glioblastoma cells by targeting tubulin. nih.gov

Compound ClassCancer Cell LineKey FindingsIC50 ValuesSource
Tetrazole linked benzochromene derivativesMCF-7, Caco-2, HeLa, SKBR-3Significant cytotoxic activity.15-33 µM cncb.ac.cnnih.gov
Tetrazole derivatives via N-Mannich base condensationHepG2, MCF-7, HeLaScreened for cytotoxic activity.Data not specified nih.gov
Novel tetrazole-based tubulin inhibitorsGlioblastoma cellsRemarkable antimitotic effects.Data not specified nih.gov

Preclinical In Vivo Studies in Animal Models (Limited to Mechanism, Excluding Toxicity/Dosage)

There is a notable absence of published research detailing the preclinical investigation of this compound in animal models.

Elucidation of Mechanism of Action in Animal Models

No studies were found that describe the specific molecular pathways or pharmacological effects of this compound in any animal models. Therefore, its mechanism of action remains uncharacterized.

Target Engagement Studies in Biological Systems

Information regarding the direct interaction of this compound with specific biological molecules or receptor systems is not documented in the available literature. Target engagement studies, which are crucial for confirming the interaction of a compound with its intended biological target in vivo, have not been reported for this particular chemical entity.

While research exists for structurally related compounds, such as other tetrazole derivatives, these findings are not directly applicable to this compound due to the precise structure-activity relationships that govern the biological effects of chemical compounds. For instance, studies on derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide have identified their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), but this mechanism cannot be extrapolated to this compound without direct experimental evidence.

Due to the lack of available data, no data tables on the mechanistic or biological interactions of this compound can be provided.

Structure Activity Relationship Sar and Design Principles

Systematic Modification of N-(1-methyltetrazol-5-yl)acetamide Scaffold and its Analogues

The systematic modification of the this compound scaffold has been pursued through various synthetic strategies, primarily focusing on the derivatization of the acetamide (B32628) and phenyl moieties in related analogs. A common approach involves the synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, where the core scaffold is altered to explore a wider chemical space. researchgate.net For instance, a series of these derivatives were synthesized to act as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a significant target in diabetes research. researchgate.netnih.gov

Another strategy for scaffold modification involves the creation of bis-tetrazole acetamides. In these structures, two tetrazole acetamide units are linked, often through a central phenyl ring. This approach aims to investigate the effects of multiple pharmacophoric groups within a single molecule and their potential for enhanced biological activity. nih.gov

The synthesis of these analogs often employs multicomponent reactions, which allow for the efficient generation of diverse molecular scaffolds. These reactions can incorporate various building blocks, leading to a wide array of substituted tetrazole-containing compounds. nih.gov For example, the Ugi-tetrazole reaction has been utilized to directly incorporate unprotected amino acids, creating novel tetrazole-peptidomimetics and expanding the accessible chemical diversity. nih.gov

A summary of representative modifications on the N-(tetrazol-5-yl)acetamide scaffold is presented below:

Scaffold Type Modification Strategy Synthetic Approach Research Focus
N-(3-(1H-tetrazol-5-yl)phenyl)acetamideDerivatization of the acetamide side chainStandard amide coupling reactionsPTP1B inhibition researchgate.netnih.gov
Bis-tetrazole acetamidesLinking two tetrazole acetamide unitsMulti-step synthesis involving bis-tetrazole formationEnergetic materials, potential anti-cancer agents nih.gov
Tetrazole-peptidomimeticsIncorporation of amino acid-like structuresUgi-tetrazole multicomponent reactionBioactive molecules and novel scaffolds nih.gov

Identification of Key Pharmacophoric Elements

The identification of key pharmacophoric elements within the this compound scaffold and its analogs is crucial for understanding their biological activity. The tetrazole ring itself is a well-established pharmacophore and is often considered a bioisostere of a carboxylic acid. researchgate.netscilit.com This feature is particularly important in the design of enzyme inhibitors, where the tetrazole can mimic the binding interactions of a carboxylate group. researchgate.net

In the context of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as PTP1B inhibitors, docking studies have revealed several key interactions:

The tetrazole moiety is essential for binding and often interacts with key amino acid residues in the active site of the target protein. researchgate.net

The acetamide linkage provides a crucial structural connection and can participate in hydrogen bonding interactions.

The phenyl ring serves as a scaffold for further substitutions, and the nature and position of these substituents can significantly influence potency and selectivity. researchgate.net

Pharmacophore modeling, a computational approach, can be employed to define the essential three-dimensional arrangement of these features. A typical pharmacophore model for a tetrazole-based inhibitor might include a hydrogen bond acceptor (the tetrazole ring), a hydrogen bond donor (the amide N-H), and hydrophobic or aromatic features (the phenyl ring and its substituents). nih.gov

Impact of Substituent Effects on Academic Activities

The effects of substituents on the academic activities of this compound analogs have been investigated to optimize their biological properties. In the series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives targeting PTP1B, the introduction of different groups on the acetamide side chain led to significant variations in inhibitory potency. For example, the introduction of a benzoxazole (B165842) group resulted in a compound with an IC50 value of 4.48 µM. researchgate.net Further optimization through the addition of a chlorine atom to the benzothiazole (B30560) ring of a related analog enhanced the PTP1B inhibition, with an IC50 of 1.88 µM. researchgate.net

In a different study focusing on aryl acetamide triazolopyridazines, which share the acetamide substructure, a clear preference for electron-withdrawing groups on the aryl 'tail' was observed. nih.gov Fluorine, in particular, was found to play a remarkable role in enhancing potency. This highlights the importance of electronic effects in the binding of these compounds to their biological targets.

The following table summarizes the impact of selected substituents on the activity of N-(tetrazol-5-yl)acetamide analogs:

Analog Series Substituent Modification Observed Effect on Activity Reference
N-(3-(1H-tetrazol-5-yl)phenyl)acetamideAddition of a 5-Cl on a benzothiazole groupIncreased PTP1B inhibitory potency (IC50 = 1.88 µM) researchgate.net
Aryl acetamide triazolopyridazinesPresence of electron-withdrawing groups (e.g., fluorine)Enhanced potency nih.gov
Valsartan derivatives (contain a tetrazole and an amide linkage)Esterification of the carboxylic acidVaried antihypertensive and urease inhibitory activity mdpi.comnih.govkfupm.edu.sa

Design of Analogues with Enhanced Selectivity or Potency for Specific Research Probes

The design of analogs of this compound with enhanced selectivity and potency is a key objective in medicinal chemistry research. By leveraging the SAR data, researchers can rationally design new compounds for specific biological targets.

For instance, in the development of PTP1B inhibitors, a lead molecule, N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), was identified with an IC50 of 4.48 µM. researchgate.net This compound served as a valuable starting point for the design of more potent analogs. Subsequent modifications, such as the introduction of a 5-chloro substituent on a related benzothiazole analog (NM-14), led to a significant improvement in potency (IC50 = 1.88 µM). researchgate.net These studies demonstrate a clear path for potency enhancement through targeted structural modifications.

Another example can be seen in the design of ligands for the translocator protein (TSPO). While not directly analogs of this compound, studies on pyrazolopyrimidine acetamides have shown that modifications to the N,N-disubstituted acetamide moiety can significantly impact binding affinity. nih.gov This principle of modifying the acetamide portion of the molecule is directly applicable to the design of novel this compound-based research probes.

The table below showcases examples of analogs designed for enhanced potency:

Target Parent Compound/Scaffold Modified Analog Improvement in Potency
PTP1BN-(3-(1H-tetrazol-5-yl)phenyl)acetamideNM-14 (with 5-Cl on benzothiazole)IC50 improved from ≥ 10 µM (suramin) to 1.88 µM
PTP1BN-(3-(1H-tetrazol-5-yl)phenyl)acetamideNM-03 (with benzoxazole)IC50 of 4.48 µM

Peptidomimetic Design Incorporating Tetrazole Scaffolds

The tetrazole ring is a valuable component in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. The 1,5-disubstituted tetrazole, in particular, is considered an effective bioisostere for the cis-amide bond found in peptides. scilit.com This mimicry allows for the creation of peptide-like molecules with improved metabolic stability and other desirable pharmacokinetic properties.

The synthesis of tetrazole-based peptidomimetics has been achieved through various methods. One notable approach is the use of the Ugi-azide reaction to create δ- and ε-lactam tetrazoles, which are cyclic structures that can mimic peptide turns. nih.gov This method allows for the generation of a diverse library of peptidomimetic scaffolds.

Furthermore, the direct use of unprotected amino acids in Ugi-tetrazole reactions has been shown to produce a novel class of acid-tetrazole compounds, providing a platform for the synthesis of functionalized building blocks for new bioactive molecules. nih.gov Solid-phase synthesis has also been employed to create cyclic peptoids bearing (1H-tetrazol-5-yl)methyl substituents, demonstrating the versatility of the tetrazole scaffold in constructing complex peptidomimetic architectures. kfupm.edu.sa

These approaches highlight the potential of incorporating the this compound scaffold, or elements thereof, into peptidomimetic designs to create novel therapeutic agents or research tools.

Applications As Research Tools and Chemical Probes

Development of N-(1-methyltetrazol-5-yl)acetamide Derivatives as Molecular Probes

The development of derivatives from a core molecule like this compound is a common strategy for creating molecular probes. These probes are designed to interact with specific targets, and their utility is often enhanced by the incorporation of reporter groups, such as fluorophores or photoaffinity labels. While the direct development of this compound derivatives as molecular probes is not extensively documented in publicly available research, the principles of probe development can be applied to this scaffold. For instance, the nitrogen-rich tetrazole ring and the reactive potential of the acetamide (B32628) group offer synthetic handles for modification.

Use in Chemical Biology for Target Identification and Validation

In the field of chemical biology, identifying the cellular targets of small molecules is a critical step in understanding their mechanism of action. Techniques such as affinity-based protein profiling and label-free methods are employed for this purpose. Derivatives of this compound could theoretically be utilized in these approaches. For example, a derivative could be synthesized with a reactive moiety for covalent modification of its target protein or with a tag for affinity purification.

Research on related tetrazole-containing compounds has demonstrated their potential in targeting specific enzymes. For instance, derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research. These studies provide a framework for how this compound derivatives could be similarly used for target identification and validation.

Application in Asymmetric Catalysis and Organic Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science. While there is no specific literature detailing the use of this compound as a catalyst or ligand in asymmetric reactions, the broader class of tetrazoles has been explored in this context. For example, the asymmetric synthesis of 5-(1-hydroxyalkyl)tetrazoles has been achieved through catalytic enantioselective Passerini-type reactions. This highlights the potential for tetrazole-containing compounds to participate in stereoselective transformations. The this compound scaffold could potentially be modified to create chiral ligands for metal-catalyzed asymmetric reactions.

Integration into Polyfunctionalized Chiral Scaffolds for Research

The synthesis of complex, polyfunctionalized chiral scaffolds is a significant area of organic chemistry research. These scaffolds serve as building blocks for the creation of diverse molecular architectures with potential applications in drug discovery and materials science. The integration of the this compound moiety into such scaffolds could impart unique properties due to the presence of the tetrazole ring. However, there is currently a lack of published research demonstrating the specific use of this compound in the construction of these complex chiral structures.

Analytical Methodologies for Research Purposes

Chromatographic Methods for Separation and Purification in Research Studies

Chromatographic techniques are fundamental for the isolation and purification of N-(1-methyltetrazol-5-yl)acetamide from complex mixtures, such as reaction media or biological samples. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for tetrazole derivatives and would be a suitable choice for this compound. ijrpc.comresearchgate.net

A typical research-grade separation would likely employ a reversed-phase HPLC method. ijrpc.com This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. The gradient of the mobile phase can be adjusted to achieve optimal separation from impurities or other components in the mixture. For instance, a gradient program could start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity. ijrpc.com Detection is often achieved using a UV detector, as the tetrazole ring and amide group are expected to have a UV chromophore. researchgate.net

For preparative applications, where the goal is to isolate a larger quantity of the pure compound, the same principles of HPLC are applied but on a larger scale, using columns with a wider diameter.

Table 1: Illustrative HPLC Parameters for Separation of Tetrazole Derivatives in Research

ParameterTypical Value/ConditionRationale
Column Reversed-phase C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like many tetrazole derivatives. ijrpc.com
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileTrifluoroacetic acid helps to sharpen peaks and improve resolution. Acetonitrile is a common organic modifier. ijrpc.com
Gradient 0-15 min: 10-90% B15-20 min: 90% B20-25 min: 10% BA gradient elution is effective for separating compounds with a range of polarities. ijrpc.com
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. ijrpc.com
Detection UV at 220 nmMany tetrazole-containing compounds exhibit UV absorbance at this wavelength. ijrpc.com
Injection Volume 10 µLA typical volume for analytical injections.

Spectroscopic Techniques for Quantitative Analysis in Complex Matrices

Spectroscopic methods are invaluable for the quantitative analysis of this compound, particularly in complex biological matrices. Techniques such as UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for this purpose.

UV-Visible spectrophotometry offers a straightforward and cost-effective method for quantification, provided that this compound has a distinct absorption maximum that is not interfered with by other components in the sample. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

NMR spectroscopy, while more complex, can provide highly specific quantitative data. Quantitative NMR (qNMR) can be used to determine the concentration of the analyte by comparing the integral of a specific proton signal of the compound with the integral of a known amount of an internal standard. For this compound, the singlet signals from the methyl groups would be suitable for quantification.

In recent studies of related tetrazole-acetamide derivatives, characterization is often performed using a combination of spectroscopic techniques including Fourier-transform infrared (FT-IR) spectroscopy, and 1H and 13C NMR. researchgate.nettjnpr.org For instance, in the synthesis of novel tetrazole derivatives, FT-IR is used to identify key functional groups, while mass spectrometry and NMR are used for structural confirmation. derpharmachemica.com

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected ObservationInterpretation
¹H NMR Singlet around 2.2 ppmSinglet around 3.9 ppmCorresponds to the acetyl methyl protons.Corresponds to the N-methyl protons on the tetrazole ring.
¹³C NMR Signal around 22 ppmSignal around 34 ppmSignal around 150 ppmSignal around 169 ppmCorresponds to the acetyl methyl carbon.Corresponds to the N-methyl carbon.Corresponds to the tetrazole ring carbon.Corresponds to the carbonyl carbon of the amide.
FT-IR (cm⁻¹) ~3250-3350 (N-H stretch)~1680 (C=O stretch, amide I)~1550 (N-H bend, amide II)~1400-1450 (N=N stretch)Characteristic vibrational modes for the amide and tetrazole functional groups.

Mass Spectrometry for Metabolite Identification in Experimental Systems (Non-Clinical)

Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS), is a powerful tool for identifying metabolites of this compound in non-clinical experimental systems, such as in vitro incubations with liver microsomes or in vivo studies in animal models. Current time information in Bangalore, IN.

The high sensitivity and specificity of MS allow for the detection and structural elucidation of metabolites even at low concentrations. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of metabolites.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Current time information in Bangalore, IN. In an MS/MS experiment, the parent ion of a potential metabolite is selected and fragmented, and the resulting fragment ions provide structural information. The fragmentation pattern of the parent compound, this compound, would first be established. A common fragmentation pathway for tetrazoles involves the loss of a nitrogen molecule (N₂). lifesciencesite.com The fragmentation of the acetyl group would also be expected. Metabolites would be identified by comparing their fragmentation patterns to that of the parent compound and by identifying mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation, glucuronidation).

For example, a potential hydroxylation metabolite would have a mass 16 Da higher than the parent compound. The MS/MS spectrum of this metabolite would be expected to show some fragment ions in common with the parent compound, as well as fragment ions that have also shifted by 16 Da.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModeAdductPredicted m/zReference
Positive[M+H]⁺142.0723 uni.lu
Positive[M+Na]⁺164.0543 uni.lu
Negative[M-H]⁻140.0578 uni.lu

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Functions and Targets in Research Models

The 1,5-disubstituted tetrazole core is a recognized pharmacophore with a diverse biological portfolio. research-advances.orgresearchgate.net Derivatives have shown activity as monoamine neurotransmitter reuptake inhibitors for neuropsychiatric disorders, antagonists for the PD-1/PD-L1 immune checkpoint in oncology, and as tubulin polymerization inhibitors. nih.govnih.govnih.gov

A primary future direction is the comprehensive biological screening of N-(1-methyltetrazol-5-yl)acetamide. Initial research should involve a battery of in vitro assays to identify potential biological targets.

Proposed Screening Areas:

Oncology: Testing against various cancer cell lines to assess antiproliferative activity. Given that related scaffolds can inhibit tubulin or act as PD-L1 antagonists, assays for these specific mechanisms are warranted. nih.govnih.govresearchgate.net

Neuroscience: Evaluating the compound's ability to modulate neurotransmitter transporters (for serotonin, dopamine, norepinephrine) or receptors implicated in neurological disorders. nih.gov

Infectious Diseases: Screening for antibacterial and antifungal activity, as many nitrogen-containing heterocycles exhibit antimicrobial properties. researchgate.net

Subsequent research would involve identifying the specific molecular targets of any observed activity and validating these findings in cell-based and preclinical research models.

Exploration of this compound as a Template for New Chemical Entities

The structure of this compound is an ideal template for the generation of new chemical entities through medicinal chemistry campaigns. Its 1,5-disubstituted tetrazole core provides a rigid and metabolically stable scaffold that can be systematically modified to explore structure-activity relationships (SAR). nih.govbeilstein-journals.org

Future research should focus on creating a chemical library based on this template. Key modifications could include:

N-Acyl Group Variation: Replacing the acetyl group with a diverse range of aliphatic and aromatic acyl groups to probe binding pocket interactions and modulate properties like lipophilicity and solubility.

N1-Substituent Modification: Replacing the methyl group with other alkyl, cycloalkyl, or aryl moieties to explore its influence on target engagement and selectivity.

Bioisosteric Replacement: Investigating the replacement of the acetamide (B32628) group with other functionalities to fine-tune electronic and steric properties.

These efforts would generate a family of related compounds, enabling a systematic investigation into how structural changes impact biological activity, ultimately leading to the identification of optimized lead compounds. researchgate.netrsc.org

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers a powerful, resource-efficient means to predict the properties of this compound and guide experimental work. nih.gov Future research should leverage advanced computational tools for predictive modeling.

Key Computational Strategies:

Molecular Docking: Docking studies can predict the binding orientation and affinity of the compound against the crystal structures of known biological targets, such as the colchicine (B1669291) binding site of tubulin or the PD-L1 dimer interface. nih.govnih.gov This can help prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity, enabling the rational design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, revealing key interactions and conformational changes that are crucial for its mechanism of action.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate electronic properties, helping to understand the compound's reactivity and potential for forming intermolecular interactions. nih.gov

Development of Enhanced Synthetic Routes for Complex Analogues

Efficient and versatile synthetic methodologies are crucial for exploring the chemical space around this compound. While general methods for synthesizing substituted 5-aminotetrazoles and their N-acylated derivatives exist, optimizing these for this specific scaffold and its analogues is a key future objective. ajol.inforesearchgate.netscilit.com

Areas for Synthetic Development:

Route Optimization: Developing a high-yield, scalable, and cost-effective synthesis for the parent compound, this compound. This could involve exploring greener solvents and catalysts.

Multi-Component Reactions (MCRs): Investigating the use of MCRs, such as the Ugi tetrazole four-component reaction (UT-4CR), to rapidly generate a diverse library of 1,5-disubstituted tetrazole analogues. rsc.org This approach offers significant advantages in terms of efficiency and structural diversity.

Late-Stage Functionalization: Developing methods for the late-stage modification of the core scaffold, allowing for the introduction of diverse functional groups in the final steps of the synthesis.

Role in Advanced Materials Science

The tetrazole ring is notable for its exceptionally high nitrogen content and thermal stability, properties that make it a valuable component in advanced materials. wikipedia.orgnumberanalytics.com The parent compound, 5-aminotetrazole (B145819), is a known precursor for energetic materials. nih.govwikipedia.org

Future research should investigate the potential of this compound in materials science:

Energetic Materials: A thorough characterization of its thermal properties, including decomposition temperature and energy release, is warranted. Its performance as a potential energetic material or a component in propellant or gas-generating formulations could be compared to existing tetrazole-based materials. wikipedia.org

Coordination Polymers and MOFs: The multiple nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions. lifechemicals.comnumberanalytics.com Research into the ability of this compound to act as a ligand for constructing metal-organic frameworks (MOFs) or coordination polymers is a promising avenue. The acetamide group could introduce specific functionalities, such as hydrogen bonding sites, influencing the final structure and properties of the material for applications like selective gas capture or catalysis. lifechemicals.comacs.org

Summary of Future Research Avenues

Area Focus Key Research Activities Potential Impact
Biological Functions Discovery of Pharmacological ActivityIn vitro screening (oncology, neuroscience, infectious disease), target identification, in vivo model validation.Identification of new therapeutic lead compounds.
Template for New Entities Medicinal Chemistry & SARSynthesis of analogue libraries, modification of N-acyl and N1-substituents, exploration of structure-activity relationships.Development of optimized drugs with improved potency and selectivity.
Computational Modeling Predictive AnalysisMolecular docking, QSAR studies, molecular dynamics simulations, DFT calculations.Rational drug design, accelerated discovery process, reduced experimental costs.
Enhanced Synthesis Chemical Synthesis OptimizationRoute optimization for scalability, development of MCR-based routes, late-stage functionalization strategies.Efficient and diverse production of novel compounds for testing.
Materials Science Novel Material ApplicationsCharacterization of energetic properties, synthesis of coordination polymers and MOFs, investigation of functional properties.Development of new energetic materials or functional porous materials for storage and catalysis.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-methyltetrazol-5-yl)acetamide derivatives?

Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl or NH4_4Cl) .
  • Step 2: Alkylation of the tetrazole nitrogen using methyl iodide in a polar aprotic solvent (e.g., DMF) to introduce the 1-methyl group .
  • Step 3: Acetamide coupling via nucleophilic substitution or amidation. For example, reacting 1-methyltetrazol-5-amine with chloroacetyl chloride in the presence of triethylamine as a base .
    Key Considerations:
  • Optimize reaction conditions (temperature, solvent, catalyst) to minimize by-products. Microwave-assisted synthesis may enhance reaction rates .
  • Monitor intermediates using TLC and purify via column chromatography or recrystallization .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions and confirm methyl group integration (e.g., δ ~3.5 ppm for N-CH3_3) .
  • Infrared Spectroscopy (IR): Identify characteristic peaks for amide C=O (~1670 cm1^{-1}) and tetrazole ring vibrations (~1450 cm1^{-1}) .
  • Mass Spectrometry (MS): Confirm molecular weight using HRMS (e.g., [M+H]+^+ for C5_5H8_8N5_5O: 166.08) .
  • X-ray Crystallography: For unambiguous structural determination, use SHELX programs for refinement .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Answer:
Discrepancies in yields often arise from:

  • Catalyst Variations: Copper(I) catalysts (e.g., CuI) vs. copper(II) (e.g., Cu(OAc)2_2) in azide-alkyne cycloadditions .
  • Solvent Effects: Polar solvents (e.g., DMF) may improve solubility but increase side reactions compared to t-BuOH/H2_2O mixtures .
    Methodological Solutions:
  • Perform Design of Experiments (DoE) to systematically evaluate variables (temperature, solvent ratio, catalyst loading).
  • Use LC-MS to quantify intermediates and optimize stepwise efficiencies .

Advanced: What computational strategies are effective for studying the biological interactions of this compound derivatives?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or receptors. Focus on hydrogen bonding between the acetamide group and active-site residues .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify key interactions .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and polar surface area .

Advanced: How should researchers design assays to evaluate the biological activity of this compound derivatives?

Answer:

  • Antiproliferative Assays: Use MTT or resazurin-based assays (e.g., IC50_{50} determination in cancer cell lines) with controls for solvent interference .
  • Enzyme Inhibition Studies: Employ fluorescence polarization or SPR to measure inhibition constants (Ki_i) for targets like carbonic anhydrase .
  • In Vivo Models: Prioritize compounds with >50% efficacy in vitro for xenograft studies. Include pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

Answer:

  • Crystallization Screens: Use commercial kits (e.g., Hampton Research) to identify optimal conditions. Tetrazole rings often require high ionic strength (e.g., ammonium sulfate) .
  • Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands for handling non-merohedral twinning .
  • Low-Temperature Data Collection: Reduce thermal motion by collecting data at 100 K using synchrotron radiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.